2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol
Description
2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol is a pyridine-derived compound characterized by a cyano (-CN) group at the 2-position and a 3-(pyrrolidinylsulfonyl)phenyl substituent at the 4-position of the phenol ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamide-containing molecules, particularly in antimicrobial and enzyme-inhibitory applications.
Properties
IUPAC Name |
2-hydroxy-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-12-15-10-14(6-7-17(15)20)13-4-3-5-16(11-13)23(21,22)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDPVACCBXMHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685012 | |
| Record name | 4-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-08-1 | |
| Record name | 4-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-cyanophenol with 3-(pyrrolidinylsulfonyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The cyano group may also play a role in binding to active sites or modulating the compound’s overall reactivity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: The pyrrolidinylsulfonyl group in the target compound introduces a polar sulfonamide moiety, which likely enhances water solubility compared to the non-polar phenyl (3a) or halogenated (3c) derivatives. This aligns with trends observed in sulfonamide-containing drugs, where increased polarity improves bioavailability . The 4-methoxyphenyl group in 3b reduces polarity relative to 3c (4-bromophenyl), as reflected in its lower melting point (162–164°C vs. 170–172°C) and higher Rf value (0.58 vs. 0.53) .
Synthetic Efficiency: Microwave-assisted synthesis (Method B) improved yields for 3b (85%) and 3c (82%) compared to conventional reflux (Method A, 78% for 3a), suggesting enhanced reaction efficiency under microwave conditions .
Spectroscopic Characteristics: IR Spectroscopy: All compounds exhibit a cyano stretch near 2220–2230 cm⁻¹. The target compound’s sulfonamide group would show distinct S=O asymmetric and symmetric stretches at 1350 cm⁻¹ and 1150 cm⁻¹, absent in 3a–3c . NMR Spectroscopy: The pyrrolidinyl protons in the target compound would appear as multiplet signals in the δ 1.5–3.0 ppm range, differing from the aromatic proton environments of 3a–3c (e.g., δ 7.2–8.1 ppm for phenyl groups) .
The pyrrolidinylsulfonyl group may enhance binding to bacterial enzymes (e.g., dihydropteroate synthase) compared to the ethoxycarbonyl or halogenated groups in 3a–3c .
Biological Activity
2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, commonly referred to as CSPS, is an organic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
CSPS features a complex structure that includes a cyano group, a sulfonyl group, and multiple phenolic rings. Its molecular formula is , with a molecular weight of approximately 328.09 g/mol. The compound has a melting point of 253-254 °C and is soluble in organic solvents such as DMSO and DMF but has limited solubility in water (0.032 g/L) .
Biological Activities
CSPS exhibits a range of biological activities, primarily in the following areas:
1. Anticancer Activity
Research indicates that CSPS can inhibit the proliferation of various cancer cell lines. Mechanistically, it induces cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that CSPS can significantly reduce cell viability in breast cancer and leukemia cell lines by promoting apoptotic pathways .
2. Anti-inflammatory Properties
CSPS has demonstrated notable anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
3. Antibacterial Effects
The compound also shows antibacterial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis, leading to cell lysis and death, making it a candidate for developing new antibacterial agents .
The biological activity of CSPS can be attributed to its interaction with specific molecular targets:
- Electrophilic Activity : The cyano group acts as an electrophile, allowing CSPS to react with nucleophilic sites in biological molecules.
- Receptor Modulation : The sulfonyl group enhances solubility and bioavailability, facilitating interactions with cellular receptors and enzymes.
- Hydrogen Bonding : The phenolic structure participates in hydrogen bonding with proteins, modulating their activity .
Case Studies
Several studies highlight the efficacy of CSPS in various applications:
- Anticancer Study : A study conducted on breast cancer cells revealed that treatment with CSPS resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 µM). The mechanism involved upregulation of pro-apoptotic factors .
- Anti-inflammatory Research : In a model of induced inflammation, CSPS administration led to decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory therapeutic agent .
- Antibacterial Evaluation : In vitro tests demonstrated that CSPS exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL against various bacterial strains, indicating its broad-spectrum antibacterial potential .
Toxicity and Safety
Toxicity studies reveal that CSPS is relatively safe for use in scientific experiments. Animal models indicate low toxicity levels; however, mild irritation has been observed in some cases, emphasizing the need for careful handling during experimentation .
Future Directions
The promising biological activities of CSPS suggest numerous avenues for future research:
- Drug Development : Further exploration into its anticancer and anti-inflammatory properties could lead to novel therapeutic agents.
- Mechanistic Studies : Detailed investigations into its molecular mechanisms could enhance understanding of its interactions at the cellular level.
- Formulation Studies : Developing effective formulations for enhanced bioavailability could improve clinical outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
